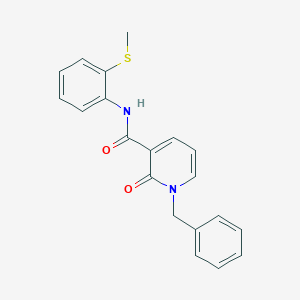

1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme involved in glutamine metabolism. The inhibition of GLS has been shown to have anti-cancer effects, making BPTES a promising candidate for cancer therapy.

Scientific Research Applications

Synthesis and Chemical Reactivity

One-Pot Reactions : Research has shown that related compounds can be obtained through one-pot reactions involving components like benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, leading to various products with potential applications in pharmaceutical and material science fields (Krauze et al., 2007).

Functionalization Reactions : Studies on the functionalization of pyridine derivatives, similar to the core structure of the compound , have been explored, revealing pathways to synthesize novel compounds with potential applications in drug development and organic materials (Yıldırım et al., 2005).

Material Science and Polymer Chemistry

Polymer Synthesis : Research into the synthesis of polyamides and poly(amide-imide)s from related compounds demonstrates the utility of such chemicals in creating new materials with desirable thermal and mechanical properties, indicating potential industrial applications (Saxena et al., 2003).

Crystal Structure Analysis : Investigations into the crystal structures of similar compounds have provided insights into intermolecular interactions, which could inform the design of molecular materials with specific properties, such as increased stability or targeted functionality (Liu et al., 2004).

Drug Discovery and Biological Studies

Histone Deacetylase Inhibition : Compounds structurally related to "1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide" have been identified as histone deacetylase inhibitors, highlighting potential applications in cancer therapy and the development of novel anticancer drugs (Zhou et al., 2008).

properties

IUPAC Name |

1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-25-18-12-6-5-11-17(18)21-19(23)16-10-7-13-22(20(16)24)14-15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZNZROGFTWBJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chloro-2-methylphenyl)amino]-N-(2-cyclohex-1-en-1-ylethyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2400585.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2400586.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2400588.png)

![N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide](/img/structure/B2400590.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2400592.png)

![N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2400594.png)

![[4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2400598.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2400605.png)

![N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2400607.png)